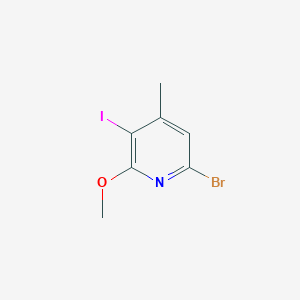
6-Bromo-3-iodo-2-methoxy-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H7BrINO . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromo group at the 6th position, an iodo group at the 3rd position, and a methoxy group at the 2nd position. There is also a methyl group attached to the 4th position .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 327.95 g/mol .Applications De Recherche Scientifique
6-Bromo-3-iodo-2-methoxy-4-methylpyridine has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of organic compounds, such as pyridine derivatives and heterocyclic compounds. It has also been used to study the effects of halogenation on the structure and reactivity of organic molecules. In addition, this compound has been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-tumor agents.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is not fully understood. However, it is believed that the bromine and iodine atoms in the molecule interact with electron-rich sites in the target molecule, leading to a reaction. This interaction is believed to be responsible for the reactivity of this compound in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is believed that the halogen atoms in the molecule could potentially interact with enzymes and other proteins in the body, leading to a variety of effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-3-iodo-2-methoxy-4-methylpyridine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low boiling point and a low melting point. It is also relatively non-toxic, making it safe to handle in the laboratory. However, this compound is also a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 6-Bromo-3-iodo-2-methoxy-4-methylpyridine. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research could be conducted into the mechanism of action of this compound and its potential for use in organic synthesis. Finally, further investigation could be conducted into the potential for this compound to be used in the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
6-Bromo-3-iodo-2-methoxy-4-methylpyridine can be synthesized using a variety of methods. One method involves the reaction of 4-methylpyridine with bromine and iodine in aqueous solution. This reaction produces a mixture of this compound and 4-bromo-3-iodo-2-methoxy-4-methylpyridine. The this compound can then be isolated by distillation.
Safety and Hazards
The safety information for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
6-bromo-3-iodo-2-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCSZZNFUYZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)


